![molecular formula C18H22N6 B2566297 7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine CAS No. 899978-04-2](/img/structure/B2566297.png)

7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

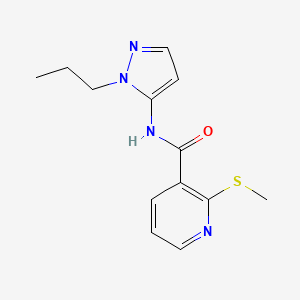

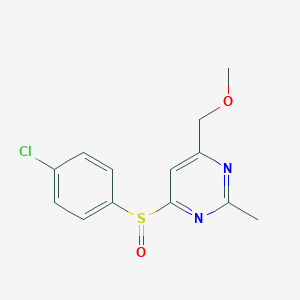

“7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[4,3-d]pyrimidines . Pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are established drug targets .

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines involves various structural modifications . A copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis

The molecular structure of “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be analyzed using various spectroscopic techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be complex and varied. For instance, a copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine” can be determined using various analytical techniques. For instance, the melting point, yield, and NMR data can provide valuable information about the compound .Scientific Research Applications

Synthesis and Biological Activities

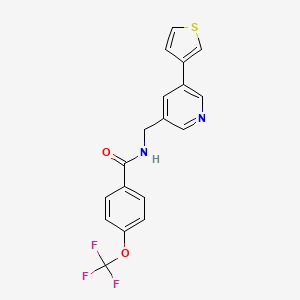

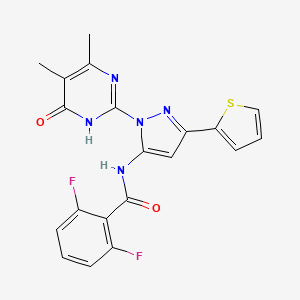

Heterocyclic Synthesis : The compound's framework is integral to the synthesis of novel heterocycles, including pyrimidine derivatives, which exhibit significant biological activities. Research by El-Agrody et al. (2001) showcases the synthesis of various pyrimidine derivatives, demonstrating the versatility of triazolopyrimidine compounds in generating biologically active molecules with potential antimicrobial properties (El-Agrody et al., 2001).

Antimicrobial Evaluation : Thienopyrimidine derivatives, synthesized through reactions involving heteroaromatic o-aminonitrile, have shown pronounced antimicrobial activity, indicating the relevance of triazolopyrimidine structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

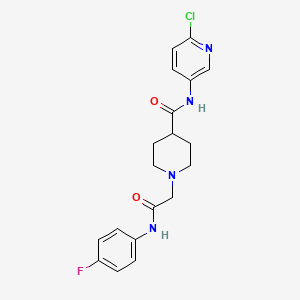

Adenosine Receptor Affinity : Novel triazolopyrimidine derivatives have been prepared to exhibit high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring adenosine receptor pharmacology (Betti et al., 1998).

Advancements in Synthesis Techniques

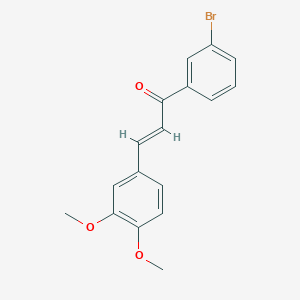

Green Chemistry Approaches : The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and triazolopyrimidine derivatives has been enhanced by employing green chemistry methodologies, utilizing water as the solvent and highlighting the shift towards environmentally benign synthesis practices (Liu et al., 2012).

Phosphodiesterase Inhibitors : Triazolopyrimidine derivatives have been investigated for their potential as cyclic 3',5'-monophosphate phosphodiesterase inhibitors, offering insights into their application as new cardiovascular agents (Novinson et al., 1982).

properties

IUPAC Name |

7-(4-benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-2-24-18-16(21-22-24)17(19-13-20-18)23-10-8-15(9-11-23)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYVNEWFDYCKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2566215.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)

![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)